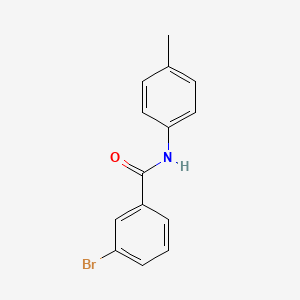

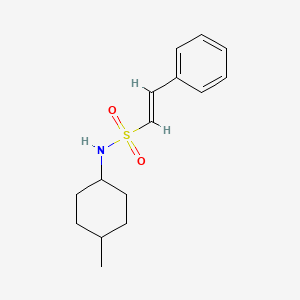

![molecular formula C21H21N3O4 B2973042 N1-(2-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-27-3](/img/structure/B2973042.png)

N1-(2-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Serotonin Receptor Inhibition

This compound has been linked to the inhibition of the 5-HT1A receptor , a subtype of serotonin receptor . Serotonin receptors are critical in various physiological processes, including mood regulation, anxiety, and sleep. Inhibitors of the 5-HT1A receptor can be used to study the role of serotonin in these processes and may have therapeutic applications in treating disorders such as depression, anxiety, and insomnia.

GPCR-Related Drug Development

Given that a significant portion of drugs approved by the FDA act on G protein-coupled receptors (GPCRs), this compound’s interaction with the 5-HT1A receptor places it within the scope of GPCR-related drug development . Research into its binding affinity and selectivity could contribute to the design of new medications for a range of diseases, including diabetes, obesity, and Alzheimer’s.

Neuroprotective Agent Research

The structural features of this compound suggest potential as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with central nervous system receptors could make it a candidate for the treatment of neurodegenerative diseases, such as Alzheimer’s disease, where modulation of neurotransmitter systems is a key therapeutic strategy .

Antitumor Activity

Compounds with similar structures have shown antitumor properties. The research into this compound could extend to evaluating its efficacy against various cancer cell lines. Its potential to act as a selective inhibitor makes it a candidate for targeted cancer therapies .

Microbial Iron Chelation

The compound’s structure suggests possible use in microbial iron chelation, which is a method to inhibit bacterial growth by depriving them of necessary iron . This application could lead to new antimicrobial treatments, especially in the context of increasing antibiotic resistance.

Receptor Antagonist Activity

The compound may also serve as a receptor antagonist, which could be useful in the development of treatments for conditions like asthma or allergies, where blocking specific receptors can reduce symptoms . Further research could explore its activity against specific receptors involved in inflammatory responses.

Safety and Hazards

properties

IUPAC Name |

N-(2-methoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-28-17-7-3-2-6-16(17)23-21(27)20(26)22-15-11-13-5-4-10-24-18(25)9-8-14(12-15)19(13)24/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQGPFCWCJTLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)